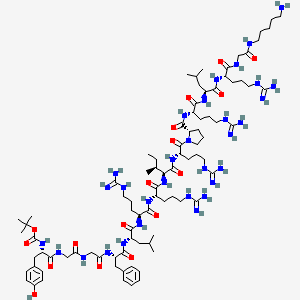
Boc-dakli
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used in scientific research for labeling κ opioid receptors and as a precursor for the production of labeled DAKLI . The compound is characterized by its high purity and stability, making it suitable for various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-dakli involves the protection of amino groups using the tert-butyloxycarbonyl (Boc) group. The Boc group is introduced to the amino groups under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The Boc group is stable towards most nucleophiles and bases, making it a versatile protecting group in organic synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-dakli undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions include the deprotected amine, carbamic acid, and carbon dioxide .
Scientific Research Applications
Boc-dakli is widely used in scientific research due to its versatility and stability. Some of its applications include:
Mechanism of Action
The mechanism of action of Boc-dakli involves the selective protection of amino groups using the Boc group. The Boc group is introduced to the amino groups through electrophilic activation of di-tert-butyl dicarbonate, forming a stable carbamate linkage . This protects the amino groups from unwanted reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Boc-dakli is similar to other Boc-protected compounds such as Boc-DMT and Fmoc-DMT . These compounds also use the Boc group for protecting amino groups in organic synthesis. this compound is unique in its specific application for labeling κ opioid receptors and its high purity and stability . Other similar compounds include:
Properties
Molecular Formula |
C87H149N31O17 |
|---|---|
Molecular Weight |
1901.3 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-(5-aminopentylamino)-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C87H149N31O17/c1-10-52(6)69(79(132)113-60(29-21-41-104-85(97)98)80(133)118-42-22-30-65(118)78(131)112-58(27-19-39-102-83(93)94)73(126)114-61(43-50(2)3)75(128)109-56(25-17-37-100-81(89)90)70(123)106-47-66(120)99-36-16-12-15-35-88)117-74(127)59(28-20-40-103-84(95)96)110-72(125)57(26-18-38-101-82(91)92)111-76(129)62(44-51(4)5)115-77(130)64(45-53-23-13-11-14-24-53)108-68(122)49-105-67(121)48-107-71(124)63(116-86(134)135-87(7,8)9)46-54-31-33-55(119)34-32-54/h11,13-14,23-24,31-34,50-52,56-65,69,119H,10,12,15-22,25-30,35-49,88H2,1-9H3,(H,99,120)(H,105,121)(H,106,123)(H,107,124)(H,108,122)(H,109,128)(H,110,125)(H,111,129)(H,112,131)(H,113,132)(H,114,126)(H,115,130)(H,116,134)(H,117,127)(H4,89,90,100)(H4,91,92,101)(H4,93,94,102)(H4,95,96,103)(H4,97,98,104)/t52-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-/m0/s1 |
InChI Key |
NZHVJRRIUYHXMW-CWTBXRLPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)NCCCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NCCCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















